5-(6-Amino-pyrimidin-4-yloxy)-1H-indole
Description
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-(1H-indol-5-yloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16) |
InChI Key |
QMGVGFYCWZNEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Research
The compound has shown promising results in the development of anticancer agents. Studies indicate that derivatives of indole, including 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole, exhibit potent antiproliferative activity against various cancer cell lines.
Case Study: Structure-Activity Relationship Studies
A study highlighted the synthesis of pyrimido[5,4-b]indoles, which demonstrated significant activity as Toll-like receptor 4 (TLR4) agonists. Modifications at specific positions on the indole scaffold were correlated with enhanced activity against cancer cell lines, suggesting that similar modifications might improve the efficacy of this compound derivatives in targeting aggressive cancers such as pancreatic and triple-negative breast cancers .
| Cancer Type | Cell Lines Tested | IC50 Values (nM) |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-468 | 80 |
| Colon Cancer | HCT116 | 130 |
| Lung Cancer | A549 | 200 |
| Melanoma | A375 | 130 |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, particularly protein kinases. The compound's structure allows it to interact with key targets involved in cancer progression.
Case Study: Kinase Inhibition
Research has shown that certain derivatives can inhibit multiple protein kinases such as VEGF-R (vascular endothelial growth factor receptor), which is crucial in tumor angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .
| Enzyme Target | Inhibition Activity |
|---|---|
| VEGF-R1 | High |
| VEGF-R2 | Moderate |
| c-Kit | Moderate |
Other Pharmacological Activities
Beyond anticancer applications, this compound exhibits a range of biological activities that may be beneficial in treating other conditions.
Neuroprotective Effects
Recent studies have indicated that indole derivatives can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary data suggest that certain derivatives possess significant antibacterial properties, making them candidates for further development in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole with structurally or functionally analogous indole derivatives, focusing on substituent effects, synthesis strategies, and biological relevance.
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Substituent Effects on Bioactivity
- Pyrimidine vs. In contrast, the propoxy group in P4-1 is a nonpolar substituent, limiting its utility in targeted therapies but useful in fragment-based screening .
- Amino vs. Methylaminomethyl Pyrimidine: The 6-amino group on the pyrimidine ring in the target compound may improve water solubility and hydrogen-bonding capacity compared to 5-(6-Methylaminomethyl-pyrimidin-4-yloxy)-indole-1-carboxylic acid amide, which features a bulkier methylaminomethyl side chain. The latter’s additional carboxylic acid amide group at the 1-position could further modulate pharmacokinetics .
Preparation Methods
Base-Mediated Coupling
The most widely reported method involves reacting 4-amino-6-chloropyrimidine with 5-hydroxyindole under basic conditions. The hydroxyl group of the indole undergoes deprotonation, forming a nucleophilic alkoxide that displaces the chloride at the 6-position of the pyrimidine ring.
Typical Conditions
-
Base : Potassium carbonate (KCO) or cesium carbonate (CsCO)
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature : 80–120°C
-
Time : 12–24 hours
-
Suspend 5-hydroxyindole (1.0 eq) and KCO (2.5 eq) in DMF.
-
Add 4-amino-6-chloropyrimidine (1.2 eq) and heat at 100°C for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Sodium Hydride Activation
In cases where milder bases fail, sodium hydride (NaH) enhances nucleophilicity:
Buchwald-Hartwig Amination
This method is employed when direct NAS is inefficient. A palladium catalyst facilitates coupling between 5-hydroxyindole and 4-amino-6-chloropyrimidine:
Conditions
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : CsCO
-
Solvent : Dioxane
-
Temperature : 105°C
-
Time : 12 hours
Ullmann-Type Coupling
Copper-based catalysts enable coupling under milder conditions:
Microwave Irradiation
Reduces reaction time significantly:
Sonochemical Synthesis
Ultrasound promotes cavitation, enhancing reaction efficiency:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Base-Mediated NAS | KCO, DMF, 100°C | 65–78 | Simple setup, cost-effective | Long reaction time, moderate yields |
| Pd-Catalyzed Coupling | Pd(OAc), Xantphos | 70–85 | High regioselectivity, scalable | Expensive catalysts, inert atmosphere required |
| Microwave-Assisted | 150°C, 30 min | 75–82 | Rapid, high efficiency | Specialized equipment needed |
Regioselectivity
Purification
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing a pyrimidinyloxy group to the indole core in 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole?
- Methodological Answer : The pyrimidinyloxy group is typically introduced via nucleophilic aromatic substitution or coupling reactions. For example, refluxing 5-hydroxy-1H-indole with 4-chloro-6-aminopyrimidine in the presence of a base (e.g., sodium acetate) and acetic acid facilitates ether bond formation . Solvent choice (e.g., DMF or acetic acid) and reaction time (2.5–5 hours) are critical for yield optimization. Characterization via ¹H/¹³C NMR and LC-MS is recommended to confirm regioselectivity .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity (>95%). Structural validation should combine FT-IR (to confirm ether linkages at ~1167 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion matching . X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
- Methodological Answer : Screen for kinase inhibition (e.g., FLT3 or Akt) using ATP-binding assays, as pyrimidine derivatives often target kinase domains . Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HL-60 or HeLa) can identify cytotoxic effects. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic variation of solvents (polar aprotic vs. acetic acid), bases (NaH vs. K₂CO₃), and temperature (80–120°C) is critical. For instance, NaH in DMF at 0°C enhances nucleophilicity for oxygen-alkylation but may require inert atmospheres to prevent hydrolysis . Design of experiments (DoE) with response surface methodology can model interactions between variables .
Q. What strategies address contradictory bioactivity data across cell lines or enzyme targets?
- Methodological Answer : Contradictions may arise from off-target effects or metabolic instability. Perform counter-screens against related enzymes (e.g., other kinases in the same family) . Stability studies in liver microsomes (e.g., human/rat) assess metabolic degradation. Molecular docking (e.g., AutoDock Vina) identifies binding pose variations, while site-directed mutagenesis validates key residues in enzyme-compound interactions .
Q. How does modifying the pyrimidine ring’s substituents impact the compound’s biological activity?
- Methodological Answer : Replace the 6-amino group with electron-withdrawing groups (e.g., -F or -Cl) to alter electron density and binding affinity. For example, fluorinated pyrimidines show enhanced metabolic stability but may reduce solubility . SAR studies using analogues (e.g., 5-(6-methylpyrimidin-4-yloxy)-1H-indole) coupled with computational QSAR models can predict optimal substituents .
Q. What analytical techniques resolve structural ambiguities in regiochemical isomers of the compound?
- Methodological Answer : NOESY or ROESY NMR detects spatial proximity between the indole C5 proton and pyrimidine substituents. Isotopic labeling (¹⁵N or ¹³C) combined with 2D HSQC clarifies connectivity . Differential scanning calorimetry (DSC) identifies polymorphic forms that may arise during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
